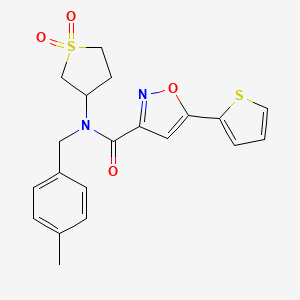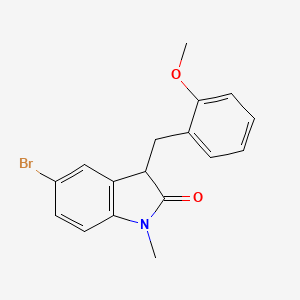
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a thiolane ring, a thiophene ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the oxazole and thiophene rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane and thiophene rings.
Reduction: Reduction reactions could be used to modify the oxazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the development of new therapeutics.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or polymers.
作用机制
The mechanism by which “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways.
相似化合物的比较
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE: shares structural similarities with other thiolane, thiophene, and oxazole derivatives.
N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE: Lacks the thiolane ring but retains the other structural features.
Uniqueness
The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” lies in its combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H20N2O4S2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-4-6-15(7-5-14)12-22(16-8-10-28(24,25)13-16)20(23)17-11-18(26-21-17)19-3-2-9-27-19/h2-7,9,11,16H,8,10,12-13H2,1H3 |
InChI 键 |
MIAGBQIEPGOPBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366510.png)
![3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11366512.png)

![3,4,5-trimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11366521.png)
![4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11366525.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11366527.png)


![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11366549.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11366557.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11366564.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11366573.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11366587.png)

